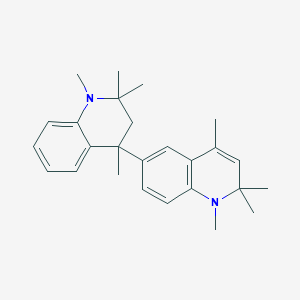
1,1',2,2,2',2',4,4'-octamethyl-1,1',2,2',3,4-hexahydro-4,6'-biquinoline
Descripción general
Descripción
1,1',2,2',3,4-Hexahydro-4,6'-biquinoline, also known as Octamethylbiquinoline, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the biquinoline family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
1,1',2,2',3,4-Hexahydro-4,6'-biquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent, antiviral agent, and a potential treatment for Alzheimer's disease. In materials science, 1,1',2,2',3,4-hexahydro-4,6'-biquinoline has been used as a building block for the synthesis of fluorescent dyes and sensors. In analytical chemistry, this compound has been used as a chelating agent for the determination of metal ions in various samples.
Mecanismo De Acción
The mechanism of action of 1,1',2,2',3,4-hexahydro-4,6'-biquinoline is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and proteins. For example, 1,1',2,2',3,4-hexahydro-4,6'-biquinoline has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
1,1',2,2',3,4-Hexahydro-4,6'-biquinoline has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses such as HIV and hepatitis C virus, and reduce the formation of amyloid plaques in Alzheimer's disease. In addition, 1,1',2,2',3,4-hexahydro-4,6'-biquinoline has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1',2,2',3,4-hexahydro-4,6'-biquinoline in lab experiments is its diverse biological activities. This compound has shown promising results in various fields, including medicinal chemistry, materials science, and analytical chemistry. In addition, 1,1',2,2',3,4-hexahydro-4,6'-biquinoline is relatively easy to synthesize and can be obtained in high yields. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of 1,1',2,2',3,4-hexahydro-4,6'-biquinoline is not fully understood, which makes it difficult to optimize its biological activities. In addition, this compound may have off-target effects, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 1,1',2,2',3,4-hexahydro-4,6'-biquinoline. One direction is to further explore the mechanism of action of this compound, which may lead to the development of more potent and specific inhibitors of various enzymes and proteins. Another direction is to optimize the synthesis method of 1,1',2,2',3,4-hexahydro-4,6'-biquinoline to obtain higher yields and purity. In addition, future research could focus on the development of new applications for this compound, such as its use as a fluorescent dye or sensor. Finally, further studies are needed to evaluate the safety and efficacy of 1,1',2,2',3,4-hexahydro-4,6'-biquinoline in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 1,1',2,2',3,4-hexahydro-4,6'-biquinoline can be achieved through various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Skraup synthesis. However, the most commonly used method is the Pictet-Spengler reaction, which involves the condensation of 2-aminobenzaldehyde and a ketone in the presence of a Lewis acid catalyst. This reaction produces 1,1',2,2',3,4-hexahydro-4,6'-biquinoline as the main product.
Propiedades
IUPAC Name |
1,2,2,4-tetramethyl-6-(1,2,2,4-tetramethyl-3H-quinolin-4-yl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2/c1-18-16-24(2,3)27(7)22-14-13-19(15-20(18)22)26(6)17-25(4,5)28(8)23-12-10-9-11-21(23)26/h9-16H,17H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKVMHDSHINWMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C3(CC(N(C4=CC=CC=C43)C)(C)C)C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385615 | |
| Record name | 1,1',2,2,2',2',4,4'-Octamethyl-1,1',2,2',3,4-hexahydro-4,6'-biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1',2,2,2',2',4,4'-Octamethyl-1,1',2,2',3,4-hexahydro-4,6'-biquinoline | |
CAS RN |
5304-08-5 | |
| Record name | 1,1',2,2,2',2',4,4'-Octamethyl-1,1',2,2',3,4-hexahydro-4,6'-biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-diethyl-2-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B4965522.png)
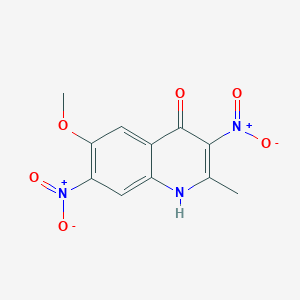
![1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4965532.png)
![1-(2-chloro-4-fluorobenzyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4965548.png)
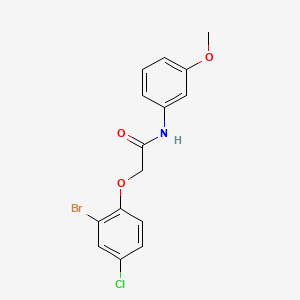
![2,3-dichloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4965564.png)
![N-ethyl-2,3-difluoro-N-[(3R*,4R*)-3-hydroxy-1-(2-thienylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B4965574.png)
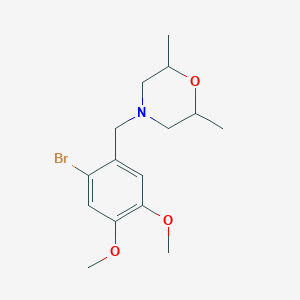
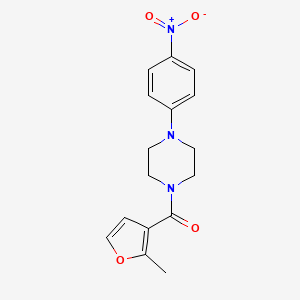
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinol](/img/structure/B4965589.png)
![4'-[2-(3,4-dimethoxyphenyl)ethyl]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4965603.png)
![4-chloro-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4965620.png)